2-Methyl-5-(4-nitropyrazol-1-yl)pyridine-3-carboxylic acid
Overview
Description
2-Methyl-5-(4-nitropyrazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a nicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(4-nitropyrazol-1-yl)pyridine-3-carboxylic acid typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by nitration and subsequent functional group modifications. One common method involves the reaction of 2-methyl-5-chloronicotinic acid with 4-nitro-1H-pyrazole in the presence of a base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(4-nitropyrazol-1-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Condensation: The carboxylic acid group can form amides or esters through condensation reactions with amines or alcohols.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Condensation: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide formation.
Major Products
Reduction: 2-methyl-5-(4-amino-1H-pyrazol-1-yl)nicotinic acid.
Substitution: Halogenated or nitrated derivatives of the pyrazole ring.
Condensation: Amides or esters of this compound.
Scientific Research Applications
2-Methyl-5-(4-nitropyrazol-1-yl)pyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of anti-inflammatory, anti-cancer, and antimicrobial agents.
Materials Science: The compound’s unique electronic properties make it useful in the design of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(4-nitropyrazol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, altering the compound’s electronic properties and enabling it to modulate biological pathways. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-(4-amino-1H-pyrazol-1-yl)nicotinic acid: Similar structure but with an amino group instead of a nitro group.
2-methyl-5-(4-chloro-1H-pyrazol-1-yl)nicotinic acid: Contains a chloro group instead of a nitro group.
2-methyl-5-(4-bromo-1H-pyrazol-1-yl)nicotinic acid: Features a bromo group in place of the nitro group.
Uniqueness
2-Methyl-5-(4-nitropyrazol-1-yl)pyridine-3-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior and interactions with biological targets .
Properties
IUPAC Name |
2-methyl-5-(4-nitropyrazol-1-yl)pyridine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c1-6-9(10(15)16)2-7(3-11-6)13-5-8(4-12-13)14(17)18/h2-5H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJBKLAFFNZCGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.